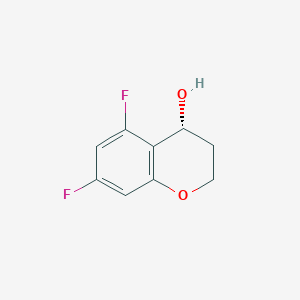

(R)-5,7-Difluorochroman-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTYMLFMXKYIQW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1O)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270294-05-7 | |

| Record name | (4R)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-5,7-Difluorochroman-4-ol chemical properties and structure

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol: Chemical Properties, Structure, and Synthesis

For researchers, scientists, and professionals in drug development, this compound is a chiral compound of significant interest. It is a key building block in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][3][4] Its fluorinated chroman structure is crucial for its biological activity and stability.[5][6]

Chemical Structure and Identifiers

This compound is characterized by a chroman core with fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position in the (R) configuration.[5][6]

| Identifier | Value |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol[5] |

| CAS Number | 1270294-05-7[1][5][7][8] |

| Molecular Formula | C₉H₈F₂O₂[1][5][7][9] |

| SMILES | C1COC2=C(C1O)C(=CC(=C2)F)F[5] |

| InChI Key | HGTYMLFMXKYIQW-SSDOTTSWSA-N[1][5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The presence of fluorine atoms notably influences the molecule's characteristics.[6]

| Property | Value |

| Molecular Weight | 186.16 g/mol [1][4][7][10] |

| Appearance | White solid[3] |

| Boiling Point | 228.4 ± 40.0 °C (Predicted)[7] |

| Density | 1.402 ± 0.06 g/cm³ (Predicted)[7] |

| pKa | 13.09 ± 0.20 (Predicted)[9] |

| Purity | Typically ≥98%[1][6][11] |

| Storage | 2-8°C or Room temperature, in a dark place under an inert atmosphere[1][7][9][12] |

Biological Activity and Applications

The primary application of this compound is as a crucial intermediate in the synthesis of Tegoprazan.[1][8] The specific (R)-stereochemistry is essential for the effective drug-receptor interaction of the final active pharmaceutical ingredient.[2]

The compound's biological significance stems from its role in forming Tegoprazan, which acts as a potent inhibitor of the gastric H⁺/K⁺-ATPase (proton pump).[1][5] This inhibition reduces gastric acid secretion, making it effective in treating conditions like gastroesophageal reflux disease.[5] Beyond this, research has indicated potential anti-inflammatory and anticancer activities for this class of compounds.[1][5]

Caption: Inhibition of the gastric proton pump by Tegoprazan.

Experimental Protocols

Synthesis of this compound

A practical and environmentally friendly synthesis involves the asymmetric reduction of the precursor, 5,7-difluorochroman-4-one, often achieved through enzymatic processes.[5][7] A published green synthesis protocol utilizes lipase-catalyzed resolution and a subsequent Mitsunobu inversion.[3]

Step 1: Synthesis of 5,7-Difluorochroman-4-one (Precursor)

-

Starting Material: 3,5-Difluorophenol.[3]

-

Reaction: The starting material is refluxed with 3-chloro-1-propanol (B141029) and K₂CO₃/KI in ethanol.[3]

-

Oxidation: The resulting intermediate is oxidized using a mixture of NaClO₂/NaClO/TEMPO.[3]

-

Cyclization: The product is treated with polyphosphoric acid (PPA) to yield 5,7-difluorochroman-4-one.[3]

-

Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate (B1210297) mixture to afford a white solid.[3]

Step 2: Asymmetric Reduction to this compound

-

Method: Asymmetric reduction is performed. This is commonly achieved using a ketoreductase enzyme (from families such as SDR, MDR, or AKR) with a coenzyme and a coenzyme recycling system.[7][8] This enzymatic approach ensures high chiral selectivity and conversion rates under mild conditions.[5]

-

Alternative Method (Chiral Resolution): An alternative route involves the non-chiral reduction of the precursor with sodium borohydride (B1222165) (NaBH₄) to produce a racemic mixture of (±)-5,7-difluorochroman-4-ol.[3] The desired (R)-enantiomer is then resolved from the racemate via lipase-catalyzed resolution (e.g., using Novozym 435 enzyme) followed by a Mitsunobu inversion to obtain the final product with high purity.[3]

Caption: Key steps in the green synthesis of this compound.

References

- 1. This compound | 1270294-05-7 | Benchchem [benchchem.com]

- 2. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy this compound | 1270294-05-7 [smolecule.com]

- 6. CAS 1270294-05-7: this compound [cymitquimica.com]

- 7. This compound CAS#: 1270294-05-7 [m.chemicalbook.com]

- 8. This compound | 1270294-05-7 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound - CAS - 1270294-05-7 | Axios Research [axios-research.com]

- 11. chemscene.com [chemscene.com]

- 12. 1270294-05-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol (CAS: 1270294-05-7): A Key Intermediate in the Synthesis of Tegoprazan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-5,7-Difluorochroman-4-ol, a chiral chromanol derivative identified by the CAS number 1270294-05-7. This compound has garnered significant attention in medicinal chemistry as a crucial building block in the synthesis of Tegoprazan (B1682004), a potent potassium-competitive acid blocker (P-CAB).[1][2][3] This document will delve into its physicochemical properties, detailed synthesis protocols, and its pivotal role in the development of novel treatments for acid-related gastrointestinal disorders.

Physicochemical Properties

This compound is a white to off-white solid.[2] Its chemical structure features a chroman core substituted with two fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position, conferring chirality to the molecule. The presence of fluorine atoms can enhance the compound's stability and bioactivity.[3]

A summary of its known and predicted physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [4] |

| Molecular Weight | 186.16 g/mol | [4] |

| Melting Point | 86-87 °C | Experimental |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [4] |

| Boiling Point | 228.4±40.0 °C | Predicted |

| Density | 1.402±0.06 g/cm³ | Predicted |

| pKa | 13.09±0.20 | Predicted |

| LogP | 1.7807 | Predicted[4] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [2] |

Spectral Data:

While comprehensive spectral data is available from various suppliers, representative NMR data for the precursor, 5,7-Difluorochroman-4-one (B1394127), has been published:

-

¹H NMR (600 MHz, DMSO-d₆) δ: 6.88-6.93 (m, 1H), 6.82-6.84 (m, 1H), 4.57 (t, J = 6.0 Hz, 2H), 2.77 (t, J = 6.0 Hz, 2H).

-

¹³C NMR (151 MHz, DMSO-d₆) δ: 188.6, 166.2 (J = 264.1 Hz), 164.2, 162.7 (J = 256.7 Hz), 109.0, 101.6, 98.8, 67.6, 38.2.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the manufacturing of Tegoprazan. The primary approach involves the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.[1][3] More recently, a greener and more practical synthetic route has been developed, emphasizing the use of enzymatic resolution.

Synthesis of 5,7-Difluorochroman-4-one (Precursor)

A scalable synthesis of 5,7-difluorochroman-4-one has been reported, starting from 3,5-difluorophenol. The process involves O-alkylation followed by oxidation and cyclization.

Asymmetric Reduction to this compound

One established method for the asymmetric reduction of 5,7-difluorochroman-4-one utilizes a ketoreductase enzyme, which offers high chiral selectivity and operates under mild conditions.[1][2][3]

A Green and Practical Synthesis via Lipase-Catalyzed Resolution and Mitsunobu Inversion

An improved, eco-friendly synthetic route has been developed that avoids the direct asymmetric reduction of the ketone. This method proceeds through the following key steps:

-

Reduction of 5,7-difluorochroman-4-one: The precursor ketone is first reduced to a racemic mixture of (±)-5,7-difluorochroman-4-ol using a reducing agent like sodium borohydride.

-

Lipase-Catalyzed Kinetic Resolution: The racemic alcohol is then subjected to enzymatic kinetic resolution using an immobilized lipase, such as Novozym 435. This enzyme selectively acylates the (S)-enantiomer, leaving the desired this compound unreacted.

-

Mitsunobu Inversion: The acylated (S)-enantiomer can be subjected to a Mitsunobu reaction to invert its stereochemistry, thereby increasing the overall yield of the desired (R)-enantiomer.

Role in Drug Development: Synthesis of Tegoprazan

This compound is a pivotal intermediate in the synthesis of Tegoprazan.[2][3] The subsequent step involves a nucleophilic substitution reaction where the hydroxyl group of this compound displaces a leaving group on the benzimidazole (B57391) core of the other key intermediate. A common method employed for this coupling is the Mitsunobu reaction.

A patent describes the following general procedure: a mixture of the protected benzimidazole intermediate, this compound, and a phosphine (B1218219) reagent (like triphenylphosphine (B44618) or tributylphosphine) in a suitable solvent (e.g., toluene) is treated with an azodicarboxylate reagent (such as DIAD or ADDP) at room temperature. After the reaction is complete, the protecting group on the benzimidazole nitrogen is removed under basic conditions to yield Tegoprazan.

Mechanism of Action and Biological Significance

This compound itself has been investigated for its biological properties, including potential anti-inflammatory and anticancer activities.[3] However, its primary significance lies in its role as a precursor to Tegoprazan.

Tegoprazan is a potassium-competitive acid blocker (P-CAB) that functions by inhibiting the gastric H+/K+-ATPase (proton pump) in parietal cells of the stomach lining.[3] Unlike proton pump inhibitors (PPIs), which require an acidic environment for activation and bind irreversibly, Tegoprazan binds reversibly and competitively with potassium ions, leading to a rapid onset of action and sustained acid suppression.[5][6]

Signaling Pathway of Gastric Acid Secretion and Inhibition

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step is the transport of H+ ions into the gastric lumen by the H+/K+-ATPase. This process is stimulated by histamine, acetylcholine, and gastrin.

The diagram below illustrates the signaling cascade leading to the activation of the H+/K+-ATPase and the point of inhibition by Tegoprazan.

Caption: H+/K+-ATPase activation pathway and Tegoprazan's point of inhibition.

Experimental Workflow: From this compound to Tegoprazan

The following diagram outlines the key stages in the synthesis of Tegoprazan, starting from the chiral intermediate this compound.

Caption: Workflow for the synthesis of Tegoprazan.

Conclusion

This compound is a well-characterized and indispensable intermediate in the synthesis of Tegoprazan. Its stereochemistry is crucial for the final drug's efficacy. The development of efficient and green synthetic routes to this compound is of high interest to the pharmaceutical industry. This guide has provided a detailed overview of its properties, synthesis, and its central role in the development of a new generation of acid suppressants, offering valuable information for researchers and professionals in the field of drug discovery and development.

References

- 1. Buy this compound | 1270294-05-7 [smolecule.com]

- 2. This compound | 1270294-05-7 [chemicalbook.com]

- 3. Synthesis method of tegoprazan - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemscene.com [chemscene.com]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]

(R)-5,7-Difluorochroman-4-ol molecular weight and formula

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a fluorinated chroman derivative with a hydroxyl group at the 4-position and fluorine atoms at the 5- and 7-positions of the benzopyran ring.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 186.16 g/mol | [2][3][5][6] |

| CAS Number | 1270294-05-7 | [1][2][3][4] |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | [4] |

| Appearance | White solid | [7] |

| Purity | ≥98% | [3] |

Role in Drug Development

This compound is a crucial building block in the synthesis of more complex, biologically active molecules.[1] Its most notable application is as a key intermediate in the production of Tegoprazan.[2][7][8]

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD).[1][7][9] The specific (R)-configuration of the chiral center in this compound is essential for the desired pharmacological activity of the final drug product.[8] The fluorine atoms on the chroman ring enhance metabolic stability and binding affinity.[8]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one (B1394127).[1][4] Below is a detailed experimental protocol for a practical and environmentally friendly synthesis.

Synthesis of (±)-5,7-Difluorochroman-4-ol

This two-step process starts from 5,7-difluorochroman-4-one.

Step 1: Synthesis of 5,7-Difluorochroman-4-one (5)

The precursor, 5,7-difluorochroman-4-one, can be synthesized from 3,5-difluorophenol (B1294556). One method involves O-alkylation with 3-bromo-1-propanol, followed by oxidation and cyclization.[7] An improved process involves reacting 3,5-difluorophenol with 3-chloro-1-propanol, followed by oxidation and cyclization using polyphosphoric acid (PPA).[10]

Step 2: Reduction to (±)-5,7-Difluorochroman-4-ol (6)

-

Reactants: 5,7-difluorochroman-4-one (120g, 0.65mol), Methanol (B129727) (500mL), Sodium borohydride (B1222165) (NaBH₄) (30g, 0.79mol).[7]

-

Procedure:

-

A solution of 5,7-difluorochroman-4-one in methanol is cooled to 0-5 °C.[7]

-

Sodium borohydride is added slowly in portions, maintaining the temperature between 0-5 °C.[7]

-

The mixture is stirred for 1 hour until the starting material is fully converted, as monitored by Thin Layer Chromatography (TLC).[7]

-

The reaction mixture is then processed to isolate the racemic (±)-5,7-difluorochroman-4-ol.[10]

-

Lipase-Catalyzed Resolution to obtain this compound (1)

This step involves the enzymatic resolution of the racemate to selectively isolate the (R)-enantiomer.

-

Reactants: (±)-5,7-difluorochroman-4-ol (6), Novozym 435 enzyme.[7][10]

-

Procedure:

-

The racemic alcohol is subjected to chiral resolution in the presence of Novozym 435 lipase.[10] This enzyme selectively acetylates the (R)-enantiomer.

-

The resulting mixture contains (S)-5,7-difluorochroman-4-ol and (R)-5,7-difluorochroman-4-yl acetate.[10]

-

The (S)-enantiomer can be converted to the (R)-enantiomer via a Mitsunobu inversion.[7]

-

The acetylated (R)-enantiomer is hydrolyzed using sodium hydroxide (B78521) to yield the final product, this compound.[7]

-

The final product is purified by recrystallization with hexane/MTBE.[7]

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the relationship of this compound to its precursor and the final drug product, Tegoprazan.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound in the mechanism of Tegoprazan.

References

- 1. This compound | 1270294-05-7 | Benchchem [benchchem.com]

- 2. This compound | 1270294-05-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy this compound | 1270294-05-7 [smolecule.com]

- 5. This compound - CAS - 1270294-05-7 | Axios Research [axios-research.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of (R)-5,7-Difluorochroman-4-ol from 5,7-Difluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,7-Difluorochroman-4-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably Tegoprazan, a potassium-competitive acid blocker. The stereoselective synthesis of this compound is of critical importance, and various methodologies have been developed to achieve high enantiopurity and yield. This technical guide provides a comprehensive overview of the primary synthetic routes for the asymmetric reduction of 5,7-difluorochroman-4-one (B1394127) to this compound. The guide details chemical and biocatalytic methods, including Corey-Bakshi-Shibata (CBS) reduction, Ruthenium-catalyzed asymmetric transfer hydrogenation, ketoreductase-mediated bioreduction, and a chemoenzymatic approach involving lipase-catalyzed kinetic resolution followed by Mitsunobu inversion. For each method, a summary of quantitative data, detailed experimental protocols, and mechanistic diagrams are presented to facilitate practical application and further research.

Introduction

The chroman-4-ol scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit significant biological activities. The fluorine-substituted chiral chromanol, this compound, has garnered considerable attention as a crucial building block in the pharmaceutical industry. The stereochemistry at the C4 position is paramount for the desired pharmacological effect, necessitating highly enantioselective synthetic strategies. This guide focuses on the conversion of the prochiral ketone, 5,7-difluorochroman-4-one, into the desired (R)-enantiomer of the corresponding alcohol, exploring and comparing different state-of-the-art synthetic methodologies.

Synthetic Methodologies and Quantitative Data

Several distinct approaches have been successfully employed for the synthesis of this compound. These can be broadly categorized into chemical and biocatalytic methods. The following sections provide a detailed comparison of these methods, with quantitative data summarized in structured tables for clarity.

Chemical Synthesis Routes

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane (B79455) source. The catalyst coordinates with both the borane and the ketone, facilitating a highly stereoselective hydride transfer.

Table 1: Quantitative Data for CBS Reduction of Aryl Ketones

| Catalyst Loading (mol%) | Reducing Agent | Solvent | Temperature (°C) | Time (min) | Enantiomeric Excess (ee) (%) |

| 10 | Borane-THF complex | THF | 23 | 2 | >95 |

Note: Data is representative for aryl ketones and demonstrates the high enantioselectivity achievable with this method.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is another highly efficient method for the enantioselective reduction of ketones. This method typically employs a chiral ruthenium complex, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], and a hydrogen donor, like a formic acid/triethylamine (B128534) mixture.

Table 2: Quantitative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation of 5,7-Difluorochroman-4-one

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] | HCOOH/NEt3 | Tetrahydrofuran (B95107) | 40 | 91 | 100 |

Biocatalytic and Chemoenzymatic Routes

Biocatalysis using ketoreductases (KREDs) offers a green and highly selective alternative to chemical methods. These enzymes, often from microorganisms like Candida or Saccharomyces, utilize a cofactor such as NADPH to reduce ketones with high enantioselectivity. A cofactor regeneration system is typically employed to make the process economically viable.

Table 3: Representative Quantitative Data for KRED-Catalyzed Reduction of Ketones

| Enzyme Source | Cofactor | Cofactor Regeneration | Substrate Conc. (mM) | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Candida parapsilosis | NADPH | Glucose/GDH | 10 | 7.0 | 30 | >99 | >99 |

Note: Data is representative for the reduction of ketones using KREDs and highlights the excellent conversion and enantioselectivity often achieved.

A sustainable chemoenzymatic approach involves the initial non-selective reduction of 5,7-difluorochroman-4-one to the racemic alcohol, followed by a lipase-catalyzed kinetic resolution. The undesired (S)-enantiomer is then inverted to the desired (R)-enantiomer via a Mitsunobu reaction. Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is commonly used for the resolution step.

Table 4: Quantitative Data for Lipase-Catalyzed Resolution and Mitsunobu Inversion

| Step | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Kinetic Resolution | Novozym 435, Vinyl acetate (B1210297) | Methyl tert-butyl ether | Room Temp. | (S)-alcohol: ~50, (R)-acetate: ~50 | >99 for both |

| Mitsunobu Inversion | DIAD, PPh3, 4-Nitrobenzoic acid | THF | 0 to Room Temp. | High | Inversion with high fidelity |

| Hydrolysis | NaOH | Methanol (B129727)/Water | Room Temp. | High | >99 |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Protocol for Ru-Catalyzed Asymmetric Transfer Hydrogenation

-

To a reaction vessel, add 30 g of triethylamine and cool to -10 °C.

-

Slowly add 27 g of formic acid, maintaining the temperature below 10 °C.

-

Add 56 mg of the ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN].

-

Dissolve 33 g of 5,7-difluorochroman-4-one in 87 g of tetrahydrofuran and add it to the reaction mixture, keeping the temperature below 10 °C.

-

Warm the reaction mixture to 40 °C and stir until the reaction is complete (monitor by TLC or HPLC).

-

Cool the mixture to room temperature, add 293 g of ethyl acetate and 163 g of purified water, and stir.

-

Separate the organic layer, concentrate it under reduced pressure at a temperature below 40 °C.

-

Add 222 g of heptane (B126788) to the residue and stir at 25 °C to induce precipitation.

-

Filter the resulting solid and dry it under vacuum at 40 °C to obtain this compound.[1]

Representative Protocol for Corey-Bakshi-Shibata (CBS) Reduction

-

To a solution of (R)-methyl-CBS catalyst (10 mol%) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add borane-THF complex (1.0 M in THF, 1.2 equivalents) at room temperature.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of 5,7-difluorochroman-4-one (1 equivalent) in anhydrous THF to the catalyst-borane mixture.

-

Stir the reaction at the same temperature until completion (monitor by TLC or HPLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Work up the reaction by adding 1N HCl and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

Expected Enantiomeric Excess: >95%

-

Protocol for Lipase-Catalyzed Kinetic Resolution and Mitsunobu Inversion

Step 1: Reduction of 5,7-difluorochroman-4-one to racemic alcohol

-

Dissolve 5,7-difluorochroman-4-one in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C and add sodium borohydride (B1222165) portion-wise.

-

Stir the reaction at 0 °C until completion.

-

Quench the reaction with water and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain racemic 5,7-difluorochroman-4-ol (B1424309).

Step 2: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic 5,7-difluorochroman-4-ol in methyl tert-butyl ether (MTBE), add Novozym 435 and vinyl acetate.

-

Stir the mixture at room temperature until approximately 50% conversion is reached (monitor by chiral HPLC).

-

Filter off the enzyme and concentrate the filtrate.

-

Separate the (S)-5,7-difluorochroman-4-ol and (R)-5,7-difluorochroman-4-yl acetate by column chromatography.

Step 3: Mitsunobu Inversion of (S)-5,7-difluorochroman-4-ol

-

To a solution of (S)-5,7-difluorochroman-4-ol, triphenylphosphine, and 4-nitrobenzoic acid in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the resulting (R)-5,7-difluorochroman-4-yl 4-nitrobenzoate (B1230335) by column chromatography.

Step 4: Hydrolysis to this compound

-

Dissolve the (R)-5,7-difluorochroman-4-yl 4-nitrobenzoate in a mixture of methanol and water.

-

Add sodium hydroxide (B78521) and stir at room temperature until the hydrolysis is complete.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain this compound.

Representative Protocol for Ketoreductase-Catalyzed Asymmetric Reduction

-

Prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Add 5,7-difluorochroman-4-one to the desired substrate concentration (e.g., 10 mM).

-

Add the ketoreductase enzyme (e.g., from a Candida species) and the cofactor NADPH.

-

Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the key chemical transformations.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

Caption: Proposed mechanism for the CBS reduction of 5,7-difluorochroman-4-one.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Mechanism

Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Mitsunobu Inversion Mechanism

Caption: Key steps in the Mitsunobu inversion of (S)-5,7-difluorochroman-4-ol.

Ketoreductase-Catalyzed Reduction Workflow

Caption: General workflow for the ketoreductase-catalyzed asymmetric reduction.

Conclusion

The synthesis of enantiomerically pure this compound is achievable through several effective methodologies. Chemical routes, such as Ru-catalyzed asymmetric transfer hydrogenation and CBS reduction, offer high yields and excellent enantioselectivities. The Ru-catalyzed method, in particular, has demonstrated exceptional performance with 100% ee. Biocatalytic and chemoenzymatic approaches provide greener alternatives with comparable or even superior selectivity under mild reaction conditions. The choice of the optimal synthetic route will depend on factors such as scale, cost, available equipment, and environmental considerations. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable method for their specific needs in the synthesis of this vital pharmaceutical intermediate.

References

The Ascendant Therapeutic Potential of Fluorinated Chromanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanol ring system, a core scaffold of vitamin E (α-tocopherol) and its water-soluble analog Trolox, is a well-established pharmacophore renowned for its antioxidant properties. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a compelling strategy in medicinal chemistry to modulate and enhance the biological activities of these derivatives. Fluorination can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins, thereby opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the biological activities of fluorinated chromanol derivatives, with a focus on their antioxidant, anticancer, and neuroprotective potential. It consolidates quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a comprehensive resource for researchers in the field.

Antioxidant Activity of Fluorinated Chromanol Derivatives

The primary biological role associated with the chromanol scaffold is its ability to scavenge free radicals, thereby mitigating oxidative stress. The introduction of fluorine can modulate this antioxidant capacity.

Quantitative Antioxidant Activity Data

While extensive data on a wide range of fluorinated chromanol derivatives is still emerging, studies on related fluorinated flavonoids and the principles of fluorine substitution suggest potential enhancements in antioxidant efficacy. For instance, the fluorination of flavones has been shown to enhance antioxidant activity. In one study, 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone demonstrated improved radical scavenging activity compared to their non-fluorinated counterparts, with EC50 values of 37 µg/mL and 0.24 µg/mL, respectively[1]. The antioxidant activity of chromanol derivatives is often evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

Table 1: Antioxidant Activity of Chromanol Derivatives and Related Fluorinated Compounds

| Compound/Derivative | Assay | IC50/EC50 Value | Reference |

| Trolox | DPPH | 3.77 µg/mL | [2] |

| Trolox | ABTS | 2.93 µg/mL | [2] |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Radical Scavenging | 37 µg/mL (EC50) | [1] |

| 3-Fluoro-3',4',5'-trimethoxyflavone | Radical Scavenging | 0.24 µg/mL (EC50) | [1] |

Note: Data for a comprehensive series of fluorinated chromanols is not yet consolidated in the literature. The table includes representative data for the parent compound Trolox and related fluorinated flavonoids to illustrate the potential impact of fluorination.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method to evaluate the antioxidant capacity of compounds[3].

Objective: To determine the free radical scavenging activity of fluorinated chromanol derivatives.

Principle: The stable DPPH radical has a deep violet color with a maximum absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds (fluorinated chromanol derivatives)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Compounds: Prepare stock solutions of the fluorinated chromanol derivatives in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity of Fluorinated Chromanol Derivatives

Fluorinated chromanones, a class of compounds that includes fluorinated chromanol derivatives, have demonstrated promising anticancer activity through the inhibition of key enzymes involved in cancer progression, such as aromatase and sirtuin 2 (SIRT2)[4].

Aromatase Inhibition

Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer[5][6].

Studies on fluorinated isoflavanones (3-phenylchroman-4-ones) have identified potent aromatase inhibitors.

Table 2: Aromatase Inhibitory Activity of Fluorinated Isoflavanones

| Compound | IC50 (µM) | Reference |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 0.8 | [7][8] |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 2.5 | [7] |

| Letrozole (standard inhibitor) | - | [7] |

Aromatase converts androgens into estrogens, which then bind to the estrogen receptor (ER) in cancer cells, leading to the transcription of genes that promote cell proliferation[6]. Aromatase inhibitors block this initial step, thereby depriving the cancer cells of the estrogen they need to grow.

SIRT2 Inhibition

SIRT2 is a deacetylase that plays a role in cell cycle regulation and has been implicated in both cancer and neurodegenerative diseases[4]. Inhibition of SIRT2 is a potential therapeutic strategy.

While specific data for fluorinated chromanols as SIRT2 inhibitors is limited, studies on substituted chroman-4-ones provide valuable structure-activity relationship (SAR) insights.

Table 3: SIRT2 Inhibitory Activity of Chroman-4-one Derivatives

| Compound | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | [9][10][11][12] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 | [10] |

| 7-fluoro-2-pentylchroman-4-one | Weak Inhibition | [9] |

Note: The weak inhibition by the 7-fluoro derivative suggests that the position and nature of the halogen substitution are critical for activity.

SIRT2 has complex and sometimes contradictory roles in cancer[13]. In some contexts, it acts as a tumor suppressor, while in others, it may have oncogenic functions. One of its key substrates is α-tubulin; deacetylation of α-tubulin by SIRT2 is involved in regulating microtubule dynamics and cell division. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, which can disrupt mitosis and induce cell cycle arrest.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Objective: To evaluate the cytotoxic effects of fluorinated chromanol derivatives on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma)

-

Cell culture medium and supplements

-

Test compounds (fluorinated chromanol derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the fluorinated chromanol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

Neuroprotective Activity of Fluorinated Chromanol Derivatives

Vitamin E and its analogs are known to have neuroprotective effects, primarily due to their antioxidant properties[9]. Fluorination can potentially enhance these effects by improving blood-brain barrier permeability and modulating interactions with neuronal targets.

Mechanisms of Neuroprotection

The neuroprotective effects of chromanols are often attributed to their ability to protect neuronal cells from oxidative stress-induced damage. This includes inhibiting lipid peroxidation in cellular membranes and scavenging reactive oxygen species (ROS) that can trigger apoptotic pathways. Some vitamin E analogs, like tocotrienols, have also been shown to modulate specific signaling pathways involved in neurodegeneration, such as inhibiting c-Src activation and 12-lipoxygenase, key mediators of glutamate-induced neurodegeneration[10][14]. The inhibition of SIRT2, as discussed in the anticancer section, is also a relevant mechanism for neuroprotection, as SIRT2 has been implicated in neurodegenerative diseases like Parkinson's and Huntington's disease[12].

Quantitative Neuroprotective Activity Data

Specific IC50 values for a broad range of fluorinated chromanol derivatives in neuroprotection assays are not yet widely available in the literature. However, studies on vitamin E homologues provide a basis for comparison. For example, in a study on SH-SY5Y neuroblastoma cells, tocotrienols were found to be more active than tocopherols (B72186) in protecting against hydrogen peroxide-induced cell damage[15]. Plastochromanol-8, another chromanol derivative, also showed strong inhibitory effects on cell damage[15].

Table 4: Neuroprotective Activity of Chromanol Derivatives

| Compound | Assay Model | Effect | Reference |

| Tocotrienols | H₂O₂-induced damage in SH-SY5Y cells | More active than tocopherols | [15] |

| Plastochromanol-8 | H₂O₂-induced damage in SH-SY5Y cells | Strong inhibition of LDH release | [15] |

| α-Tocopherol phosphate | H₂O₂-induced damage in SH-SY5Y cells | Neuroprotective at all concentrations tested | [15] |

Note: This table highlights the neuroprotective potential of the chromanol scaffold. Further research is needed to quantify the effects of fluorination on this activity.

Experimental Protocol: Neuroprotection Assay Against Oxidative Stress

This protocol describes a general method for assessing the neuroprotective effects of compounds against oxidative stress in a neuronal cell line.

Objective: To determine the ability of fluorinated chromanol derivatives to protect neuronal cells from oxidative stress-induced cell death.

Principle: Neuronal cells are pre-treated with the test compounds and then exposed to an oxidative insult (e.g., hydrogen peroxide, H₂O₂). Cell viability is then assessed to determine the protective effect of the compounds.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y human neuroblastoma)

-

Cell culture medium and supplements

-

Test compounds (fluorinated chromanol derivatives)

-

Oxidative agent (e.g., hydrogen peroxide)

-

MTT or other viability assay reagents

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to attach.

-

Pre-treatment: Treat the cells with various concentrations of the fluorinated chromanol derivatives for a specified period (e.g., 2-24 hours).

-

Oxidative Insult: After pre-treatment, expose the cells to a predetermined concentration of hydrogen peroxide for a set duration to induce cell death in the control group.

-

Viability Assessment: Following the oxidative insult, perform a cell viability assay, such as the MTT assay described previously.

-

Calculation: Calculate the percentage of cell viability relative to the control (cells not exposed to H₂O₂). An increase in cell viability in the presence of the test compound indicates a neuroprotective effect. The EC50 value (the concentration that provides 50% of the maximum protection) can be determined.

Conclusion and Future Directions

Fluorinated chromanol derivatives represent a promising class of compounds with diverse biological activities. The strategic incorporation of fluorine can enhance their antioxidant, anticancer, and neuroprotective properties. This guide has provided a consolidated overview of the current state of research, including quantitative data, experimental protocols, and the visualization of key signaling pathways.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of fluorinated chromanol derivatives to establish comprehensive structure-activity relationships. Elucidating the precise mechanisms of action, particularly how fluorination influences interactions with biological targets and modulates signaling pathways, will be crucial for the rational design of novel and more potent therapeutic agents. The continued exploration of these fascinating molecules holds significant promise for the development of new treatments for a variety of diseases, from cancer to neurodegenerative disorders.

References

- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Signaling pathways regulating aromatase and cyclooxygenases in normal and malignant breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Regulation of aromatase expression in breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 12. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 13. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of (R)-5,7-Difluorochroman-4-ol in the Inhibition of Gastric H+/K+-ATPase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the critical role of the chiral intermediate, (R)-5,7-Difluorochroman-4-ol, in the development of novel inhibitors of gastric H+/K+-ATPase, the primary enzyme responsible for gastric acid secretion. While direct quantitative data on the inhibitory activity of this compound itself is not extensively documented, its significance lies in its function as a key structural component of Tegoprazan (B1682004), a potent and selective potassium-competitive acid blocker (P-CAB). This document will explore the synthesis of Tegoprazan, its mechanism of action, its inhibitory potency against H+/K+-ATPase, and the implied structure-activity relationship conferred by the this compound moiety. Detailed experimental protocols for assessing H+/K+-ATPase inhibition are also provided.

Introduction: The Gastric Proton Pump and its Inhibition

The gastric H+/K+-ATPase, or proton pump, is an enzyme located in the secretory membranes of parietal cells in the stomach lining. It is the final step in the secretion of gastric acid, actively pumping H+ ions into the gastric lumen in exchange for K+ ions. Dysregulation of acid secretion can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.

Potassium-competitive acid blockers (P-CABs) are a class of drugs that reversibly inhibit the H+/K+-ATPase by competing with K+ ions for binding to the enzyme.[1] Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and can inhibit both active and inactive pumps, leading to a more rapid and sustained suppression of gastric acid.[2]

This compound: A Key Architectural Element for a Potent P-CAB

This compound is a chiral chromanol derivative that serves as a crucial building block in the synthesis of Tegoprazan, a next-generation P-CAB.[3] While some sources suggest a general biological activity for this compound, its primary and well-documented role in the context of gastric acid inhibition is as a key intermediate that forms a significant part of the final active molecule.[4][5] The specific stereochemistry and fluorine substitutions of this moiety are critical for the high potency and selectivity of Tegoprazan.

Synthesis of Tegoprazan from this compound

The synthesis of Tegoprazan highlights the importance of this compound. A common synthetic route involves the Mitsunobu reaction, where the hydroxyl group of this compound is coupled with a substituted benzimidazole (B57391) core.[6][7]

A generalized synthetic workflow is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1270294-05-7: this compound [cymitquimica.com]

- 4. Buy this compound | 1270294-05-7 [smolecule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis method of tegoprazan - Eureka | Patsnap [eureka.patsnap.com]

- 7. How to synthesize Tegoprazan?_Chemicalbook [chemicalbook.com]

(R)-5,7-Difluorochroman-4-ol: A Technical Whitepaper on its Synthesis, Established Applications, and Potential Anti-inflammatory and Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5,7-Difluorochroman-4-ol is a chiral molecule that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal disorders.[1][2][3][4][5][6] While its role in this capacity is well-documented, preliminary studies and the biological activities of structurally similar compounds suggest that this compound may also possess inherent anti-inflammatory and anticancer properties.[1][7] This technical guide provides a comprehensive overview of the synthesis of this compound, its established applications, and explores its potential therapeutic activities based on available literature and the broader understanding of the chroman scaffold.

Chemical Properties and Synthesis

This compound is a fluorinated chroman derivative with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol .[1] The presence of fluorine atoms is thought to enhance its metabolic stability and binding affinity to biological targets.[1]

| Property | Value | Reference |

| IUPAC Name | (4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | PubChem |

| CAS Number | 1270294-05-7 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | White solid (typical) | [2] |

| Purity | ≥98% | ChemScene |

The synthesis of this compound is a critical process, with a focus on achieving high enantiomeric purity. The most common synthetic route involves the asymmetric reduction of the precursor, 5,7-difluorochroman-4-one (B1394127).[1][3][4][7]

General Synthesis Protocol

The synthesis typically follows these key steps:

-

Preparation of 5,7-difluorochroman-4-one: This precursor is often synthesized from 3,5-difluorophenol (B1294556) through O-alkylation followed by oxidation and cyclization.[2]

-

Asymmetric Reduction: The prochiral 5,7-difluorochroman-4-one is then asymmetrically reduced to yield the (R)-enantiomer of 5,7-difluorochroman-4-ol. This is a crucial step for the biological activity of the final product, Tegoprazan.[5] Biocatalytic methods employing ketoreductase enzymes are favored for their high enantioselectivity and mild reaction conditions.[3][4][7]

Established Role as a Pharmaceutical Intermediate

The primary and well-established application of this compound is as a key chiral intermediate in the synthesis of Tegoprazan.[1][2][3][4][5][6] Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related conditions.[2] The (R)-configuration of the chroman-4-ol moiety is critical for the pharmacological activity of Tegoprazan.[5]

Potential Anti-inflammatory and Anticancer Activities

While direct, in-depth studies on the anti-inflammatory and anticancer activities of this compound are limited, the chroman scaffold is present in many natural and synthetic compounds with demonstrated biological activities, including anti-inflammatory and anticancer effects.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Some sources suggest that this compound may exhibit anti-inflammatory effects, potentially by inhibiting enzymes involved in inflammatory pathways.[1] Studies on other chroman derivatives have shown that they can modulate key inflammatory signaling pathways such as NF-κB and MAPK.

A proposed mechanism for the anti-inflammatory activity could involve the inhibition of pro-inflammatory mediators.

Potential Anticancer Activity

The chroman-4-one scaffold, structurally related to chroman-4-ol, has been investigated for its anticancer properties. Studies on various chroman-4-one derivatives have demonstrated their potential to induce apoptosis and inhibit cell proliferation in different cancer cell lines. While no direct evidence is available for this compound, its core structure suggests that it could potentially interact with signaling pathways involved in cancer progression.

A possible mechanism of action could involve the modulation of cell cycle regulation or the induction of apoptosis.

Proposed Experimental Protocols for Activity Screening

Given the lack of specific experimental data for the anti-inflammatory and anticancer activities of this compound, a general experimental workflow for screening is proposed below.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Assays:

-

Nitric Oxide (NO) Production: Measured using the Griess assay.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6): Measured by ELISA.

-

Gene Expression Analysis: qPCR to measure the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.

-

Western Blot Analysis: To assess the phosphorylation and activation of key signaling proteins like NF-κB and MAPKs.

-

In Vitro Anticancer Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Assays:

-

Cell Viability Assay: MTT or WST-1 assay to determine the cytotoxic effects and IC50 values.

-

Apoptosis Assay: Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to assess cell cycle distribution.

-

Western Blot Analysis: To investigate the expression of proteins involved in apoptosis (e.g., caspases, Bcl-2 family) and cell cycle regulation (e.g., cyclins, CDKs).

-

Conclusion and Future Directions

This compound is a valuable chiral building block in the pharmaceutical industry, with its role in the synthesis of Tegoprazan being paramount. While direct evidence for its anti-inflammatory and anticancer activities is currently lacking, the known biological activities of the broader chroman chemical class suggest that this is a promising area for future investigation. The proposed experimental workflows provide a roadmap for elucidating the potential therapeutic properties of this compound beyond its current application. Further research is warranted to explore these potential activities and to determine if this compound or its derivatives could be developed as novel therapeutic agents for inflammatory diseases and cancer.

References

- 1. This compound | 1270294-05-7 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound CAS#: 1270294-05-7 [m.chemicalbook.com]

- 4. This compound | 1270294-05-7 [chemicalbook.com]

- 5. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Buy this compound | 1270294-05-7 [smolecule.com]

A Technical Guide to the Stereospecific Synthesis of Chiral Chromanols

For Researchers, Scientists, and Drug Development Professionals

Chiral chromanols are a pivotal structural motif in a vast array of biologically active molecules and pharmaceuticals. The precise control of their stereochemistry is often paramount to their therapeutic efficacy and safety. This technical guide provides an in-depth overview of modern stereospecific synthetic strategies to access these valuable compounds, with a focus on methodologies that deliver high enantiopurity. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of reaction pathways are presented to aid researchers in the practical application of these methods.

Key Stereospecific Strategies

The synthesis of chiral chromanols can be broadly approached through two main pathways: the asymmetric synthesis of the chroman core itself, or the stereoselective reduction of a prochiral chromanone precursor. This guide will delve into several cutting-edge techniques that exemplify these approaches.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Chromones

A highly efficient method for the direct synthesis of chiral chromanols is the asymmetric hydrogenation of chromones using a RuPHOX–Ru catalyst. This process involves a sequential hydrogenation of both the C=C and C=O bonds of the chromone (B188151), affording the corresponding chromanols in high yields with excellent diastereoselectivities and enantioselectivities.[1][2] A dynamic kinetic resolution process during the hydrogenation of the carbonyl group is responsible for the high stereoselectivity.[1]

Experimental Protocol: General Procedure for RuPHOX–Ru Catalyzed Asymmetric Hydrogenation

To a solution of the substituted chromone (0.1 mmol) in a suitable solvent such as methanol (B129727) or ethanol (B145695) (1 mL) in a glovebox, the RuPHOX–Ru catalyst (0.5-1 mol%) is added. The mixture is then transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized with hydrogen (5-50 atm). The reaction is stirred at a specified temperature (e.g., room temperature to 80°C) for a designated time (12-24 hours). After releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the chiral chromanol.

Table 1: RuPHOX–Ru Catalyzed Asymmetric Hydrogenation of Chromones - Selected Data [1][3]

| Substrate (Chromone) | Catalyst Loading (mol%) | H2 Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 3-Methylchromone | 1 | 50 | 30 | 24 | 98 | >20:1 | >99 |

| 3-Ethylchromone | 1 | 50 | 30 | 24 | 97 | >20:1 | >99 |

| 3-Phenylchromone | 1 | 50 | 30 | 24 | 99 | >20:1 | 99 |

| 3-(4-Methoxyphenyl)chromone | 1 | 50 | 30 | 24 | 98 | >20:1 | 99 |

| 3-(4-Chlorophenyl)chromone | 1 | 50 | 30 | 24 | 99 | >20:1 | 99 |

Reaction Pathway

Caption: RuPHOX-Ru catalyzed asymmetric cascade hydrogenation of a substituted chromone.

Enantioselective Dearomative Alkynylation of Chromanones

This method provides access to highly functionalized chiral chromanones, which are direct precursors to chiral chromanols. The reaction involves the dearomative alkynylation of chromanones to construct tertiary ether stereogenic centers with high enantioselectivity.[4][5] Subsequent stereoselective reduction of the ketone and alkyne moieties can lead to a variety of chiral chromanols.

Experimental Protocol: General Procedure for Enantioselective Dearomative Alkynylation

In a nitrogen-filled glovebox, to a vial containing a copper(I) source (e.g., CuI, 5-10 mol%) and a chiral ligand (e.g., a bis(oxazoline) ligand, 6-12 mol%) is added the chromanone substrate (1.0 equiv) and a suitable solvent (e.g., toluene, chlorobenzene). The mixture is stirred for a short period before the addition of a base (e.g., a hindered amine, 1.5 equiv) and the alkyne (1.2-1.5 equiv). A silyl (B83357) triflate (e.g., TBSOTf, 1.2-1.5 equiv) is then added, and the reaction is stirred at a specific temperature (e.g., -20°C to room temperature) for 24-72 hours. The reaction is then quenched, and the product is purified by column chromatography.

Table 2: Enantioselective Dearomative Alkynylation of Chromanones - Selected Data [5]

| Chromanone Substrate | Alkyne | Ligand | Yield (%) | ee (%) |

| Chromanone | Phenylacetylene | (S)-Ph-BOX | 95 | 96 |

| 6-Methylchromanone | Phenylacetylene | (S)-Ph-BOX | 92 | 97 |

| 6-Chlorochromanone | Phenylacetylene | (S)-Ph-BOX | 90 | 95 |

| Chromanone | 1-Hexyne | (S)-Ph-BOX | 85 | 92 |

| Chromanone | Trimethylsilylacetylene | (S)-Ph-BOX | 88 | 94 |

Logical Relationship of Synthesis

Caption: Workflow for the synthesis of chiral chromanols via dearomative alkynylation.

Organocatalytic Tandem Reactions for Chiral Chromanone Synthesis

Organocatalysis offers a powerful, metal-free approach to the enantioselective synthesis of chiral chromanones. Tandem reactions, such as Michael addition/cyclization cascades, can construct the chromanone core with multiple stereocenters in a single operation with high stereocontrol.[6] The resulting chiral chromanones can then be reduced to the corresponding chromanols.

Experimental Protocol: General Procedure for Organocatalytic Tandem Reaction

To a solution of the 1-(2-hydroxyaryl)-1,3-dione (1.0 equiv) and an α,β-unsaturated aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane, toluene), a chiral amine catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%) and an acid co-catalyst (e.g., benzoic acid, 10-20 mol%) are added. The reaction is stirred at a specified temperature (e.g., 0°C to room temperature) for 24-48 hours. The reaction mixture is then concentrated and purified by column chromatography to afford the chiral chromanone.

Table 3: Organocatalytic Synthesis of Chiral Chromanones - Selected Data [6]

| 1-(2-hydroxyaryl)-1,3-dione | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | dr | ee (%) |

| 1-(2-Hydroxyphenyl)ethanone | Cinnamaldehyde | Diarylprolinol Silyl Ether | 92 | >20:1 | 98 |

| 1-(2-Hydroxy-5-methylphenyl)ethanone | Cinnamaldehyde | Diarylprolinol Silyl Ether | 90 | >20:1 | 97 |

| 1-(2-Hydroxy-5-chlorophenyl)ethanone | Cinnamaldehyde | Diarylprolinol Silyl Ether | 88 | >20:1 | 99 |

| 1-(2-Hydroxyphenyl)ethanone | Crotonaldehyde | Diarylprolinol Silyl Ether | 85 | 19:1 | 95 |

Signaling Pathway for Tandem Reaction

Caption: Simplified pathway of the organocatalytic tandem reaction for chromanone synthesis.

Nickel-Catalyzed Enantioselective Synthesis of Chiral Chromans

Nickel catalysis has emerged as a versatile tool for the enantioselective synthesis of various heterocyclic compounds, including chiral chromans which can be subsequently oxidized to chromanols. Reductive cyclization of alkynones is one such powerful strategy.[7]

Experimental Protocol: General Procedure for Ni-Catalyzed Reductive Cyclization

In a glovebox, a nickel precursor (e.g., Ni(COD)₂, 5-10 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-AntPhos, 6-12 mol%) are dissolved in a suitable solvent (e.g., THF, dioxane). The alkynone substrate (1.0 equiv) is added, followed by a silane (B1218182) reducing agent (e.g., triethylsilane, 2-3 equiv). The reaction is stirred at a specific temperature (e.g., 0°C to 25°C) for 12-24 hours. The reaction is then quenched, and the product is purified by column chromatography.

Table 4: Ni-Catalyzed Enantioselective Synthesis of Chiral Chromans - Selected Data [7]

| Alkynone Substrate | Ligand | Yield (%) | ee (%) |

| 1-(2-(prop-2-yn-1-yloxy)phenyl)ethan-1-one | (R)-AntPhos | 95 | 96 |

| 1-(2-(but-2-yn-1-yloxy)phenyl)ethan-1-one | (R)-AntPhos | 92 | 95 |

| 1-(2-(3-phenylprop-2-yn-1-yloxy)phenyl)ethan-1-one | (R)-AntPhos | 90 | 94 |

Experimental Workflow

Caption: A typical experimental workflow for Ni-catalyzed enantioselective cyclization.

Diastereoselective Synthesis via Shi Epoxidation

For substrates containing pre-existing stereocenters, diastereoselective reactions can be employed to install the chromanol stereochemistry. A notable example is the synthesis of the vitamin E (α-tocopherol) core, which utilizes a diastereoselective Shi epoxidation of a chiral alkene followed by an acid-catalyzed cyclization.[8][9][10]

Experimental Protocol: Shi Epoxidation

To a solution of the alkene in a mixture of acetonitrile (B52724) and aqueous buffer (e.g., borate (B1201080) buffer, pH ~8), the Shi catalyst (a fructose-derived ketone, 10-30 mol%) is added. The mixture is cooled to 0°C, and a solution of Oxone (potassium peroxymonosulfate, ~2 equiv) is added portion-wise while maintaining the pH with a base (e.g., potassium carbonate). The reaction is stirred at 0°C for several hours until completion. The product is then extracted with an organic solvent and purified by column chromatography.

Table 5: Diastereoselective Shi Epoxidation in Vitamin E Synthesis [8]

| Substrate | Catalyst | Yield (%) | de (%) |

| Chiral Alkene Precursor | Shi Catalyst | >80 | >95 |

Reaction Mechanism Overview

Caption: Simplified mechanism of the Shi epoxidation.

Stereoselective Reduction of Chromanones to Chromanols

For many of the methods described that yield chiral chromanones, a final stereoselective reduction of the carbonyl group is necessary to obtain the desired chiral chromanol. The choice of reducing agent can significantly influence the diastereoselectivity of this transformation, providing access to either cis- or trans-diastereomers.[11]

Experimental Protocol: General Procedure for Stereoselective Reduction of Chromanones

To a solution of the chiral chromanone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF) at a reduced temperature (e.g., -78°C), a reducing agent is added dropwise. For cis-selectivity, a bulky reducing agent such as L-Selectride® can be used. For trans-selectivity, a less hindered reducing agent like sodium borohydride (B1222165) may be employed, sometimes in the presence of a Lewis acid. The reaction is stirred until completion, then quenched, and the product is purified by column chromatography.

Table 6: Diastereoselective Reduction of a Model 2-Substituted Chromanone [11]

| Reducing Agent | Solvent | Temp (°C) | cis:trans Ratio |

| L-Selectride® | THF | -78 | >95:5 |

| NaBH₄ | MeOH | 0 | 20:80 |

| NaBH₄, CeCl₃·7H₂O | MeOH | -78 | 5:95 |

Decision Pathway for Diastereoselective Reduction

Caption: Decision-making process for the diastereoselective reduction of chromanones.

Conclusion

The stereospecific synthesis of chiral chromanols is a dynamic field with a diverse array of powerful methodologies. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials. This guide has provided a snapshot of some of the most robust and widely applicable methods, complete with the practical details necessary for their implementation in a research setting. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and selective methods for the synthesis of chiral chromanols will undoubtedly remain a key area of chemical research.

References

- 1. RuPHOX-Ru Catalyzed Asymmetric Cascade Hydrogenation of 3-Substituted Chromones for the Synthesis of Corresponding Chiral Chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral chromanols via a RuPHOX–Ru catalyzed asymmetric hydrogenation of chromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Shi Epoxidation | NROChemistry [nrochemistry.com]

- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 10. Shi Epoxidation [organic-chemistry.org]

- 11. Stereochemical control in the reduction of 2-Chromanols - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Acid Suppression: A Technical Guide to the Discovery and Development of Potassium-Competitive Acid Blockers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of potassium-competitive acid blockers (P-CABs), a novel class of drugs revolutionizing the management of acid-related disorders. This document details their mechanism of action, key pharmacological advantages over traditional proton pump inhibitors (PPIs), and presents a consolidated view of their clinical efficacy. Furthermore, it provides detailed experimental protocols for crucial assays and models used in their development, and visualizes complex biological pathways and developmental workflows.

Introduction: Addressing the Unmet Needs in Acid Suppression

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related diseases such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1] However, their limitations, including a slow onset of action, requirement for acidic activation, and variable efficacy due to cytochrome P450 (CYP2C19) genetic polymorphisms, have highlighted the need for more advanced therapeutic options.[1][2] This has paved the way for the development of potassium-competitive acid blockers (P-CABs), which offer a distinct and advantageous mechanism of action.[2]

P-CABs directly and reversibly inhibit the gastric H+/K+-ATPase (proton pump) by competing with potassium ions, leading to a more rapid, potent, and sustained suppression of gastric acid.[1][3] This guide will delve into the scientific journey of P-CABs, from their conceptualization to their establishment as a significant advancement in acid suppression therapy.

Mechanism of Action: A Paradigm Shift in Proton Pump Inhibition

The fundamental difference between P-CABs and PPIs lies in their interaction with the H+/K+-ATPase. PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculi to irreversibly bind to the proton pump.[3] In contrast, P-CABs are active compounds that do not require acid activation and bind reversibly and ionically to the potassium-binding site of the H+/K+-ATPase.[1][3] This allows P-CABs to inhibit both active and inactive proton pumps, resulting in a faster onset of action and more consistent acid suppression.[4]

Signaling Pathway for Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The primary stimulants are histamine, acetylcholine, and gastrin, which bind to their respective receptors on the parietal cell membrane. This binding initiates intracellular signaling cascades that ultimately lead to the translocation and activation of H+/K+-ATPase at the apical membrane, resulting in the pumping of H+ ions into the gastric lumen.

Caption: Signaling pathways regulating gastric acid secretion.

Comparative Mechanism of P-CABs and PPIs

The distinct mechanisms of action of P-CABs and PPIs on the H+/K+ ATPase are visualized below.

Caption: Comparative mechanism of action of P-CABs and PPIs.

The Drug Discovery and Development Workflow

The journey of a P-CAB from a laboratory concept to a clinically approved therapeutic follows a rigorous and multi-stage process.

Caption: A generalized workflow for P-CAB drug discovery and development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of prominent P-CABs, providing a comparative perspective against PPIs.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Selected P-CABs

| Parameter | Vonoprazan | Tegoprazan | Revaprazan |

| Time to Max. Plasma Concentration (Tmax) | ~2.5 hours[5] | ~1.25-3.0 hours | Rapidly absorbed[2][6] |

| Elimination Half-life (t1/2) | ~7.1 hours (single dose)[5] | ~6.23-7.01 hours (steady state) | Rapidly eliminated[2][6] |

| CYP2C19 Polymorphism Effect | Insignificant[5] | Insignificant | Not specified |

| Onset of Max. Acid Suppression | Day 1[5] | Day 1 | Day 1[2][6] |

| % Time Intragastric pH > 4 (Day 1) | Dose-dependent | Dose-dependent | 28.1% (200mg)[6] |

| % Time Intragastric pH > 4 (Day 7) | Dose-dependent | Dose-dependent | 34.2% (200mg)[6] |

Table 2: Clinical Efficacy of P-CABs vs. PPIs in Erosive Esophagitis (Healing Rates)

| Study/Drug | Timepoint | P-CAB Dose | PPI Dose | P-CAB Healing Rate | PPI Healing Rate |

| Vonoprazan vs. Lansoprazole (Asian Population) [7][8] | 8 weeks | 20 mg | 30 mg | 92.4% | 91.3% |

| 2 weeks | 20 mg | 30 mg | 75.0% | 67.8% | |

| Vonoprazan vs. Lansoprazole (Western Population) [9] | 8 weeks | 20 mg | 30 mg | 92.9% | 84.6% |

| 2 weeks (Grade C/D) | 20 mg | 30 mg | 70.2% | 52.6% | |

| Tegoprazan vs. Esomeprazole (Korean Population) [10] | 8 weeks | 50 mg | 40 mg | 98.9% | 98.9% |

| 8 weeks | 100 mg | 40 mg | 98.9% | 98.9% |

Table 3: Clinical Efficacy of P-CABs vs. PPIs in Peptic Ulcer Disease (Healing Rates)

| Study/Drug | Indication | Timepoint | P-CAB Dose | PPI Dose | P-CAB Healing Rate | PPI Healing Rate |

| Tegoprazan vs. Lansoprazole [11] | Gastric Ulcer | 8 weeks | 50 mg | 30 mg | 94.8% | 95.7% |

| 8 weeks | 100 mg | 30 mg | 95.0% | 95.7% | ||

| 4 weeks | 50 mg | 30 mg | 90.6% | 89.2% | ||

| 4 weeks | 100 mg | 30 mg | 91.9% | 89.2% | ||

| Tegoprazan vs. Lansoprazole [12] | Duodenal Ulcer | 6 weeks | 50 mg | 30 mg | 96.9% | 99.0% |

| 4 weeks | 50 mg | 30 mg | 89.2% | 88.5% |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments crucial for the discovery and development of P-CABs.

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound on the activity of the gastric H+/K+-ATPase.

Principle: The activity of the H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a test compound is then determined.

Materials:

-

H+/K+-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

-